molecular formula C16H17FN2O2S B2915394 1-(4-Fluorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea CAS No. 1448133-24-1

1-(4-Fluorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea

Cat. No.: B2915394
CAS No.: 1448133-24-1
M. Wt: 320.38
InChI Key: VPKZOXDMDNKZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea is a synthetic urea derivative of interest in modern drug discovery and medicinal chemistry research. Urea-based compounds are prized for their ability to form multiple, stable hydrogen bonds with biological targets, which is crucial for achieving high potency and selectivity in therapeutic agents . The structure of this compound incorporates a 4-fluorophenyl group and a 2-hydroxy-2-(4-(methylthio)phenyl)ethyl moiety, which may influence its conformational preferences, physicochemical properties, and overall binding affinity to proteins or enzymes . Urea derivatives are explored across various therapeutic areas, including as anticancer, antibacterial, anticonvulsant, and antidiabetic agents . Furthermore, related aryl-urea compounds have been investigated as negative allosteric modulators (NAMs) of GPCRs like the CB1 receptor, demonstrating the potential utility of this chemical class in neuroscience and addiction research . The presence of both hydrogen bond donors and acceptors in the urea core can significantly impact the compound's aqueous solubility and permeability, key factors in early-stage drug development . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2S/c1-22-14-8-2-11(3-9-14)15(20)10-18-16(21)19-13-6-4-12(17)5-7-13/h2-9,15,20H,10H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKZOXDMDNKZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)NC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea typically involves the following steps:

    Formation of the Urea Core: The reaction between an isocyanate and an amine to form the urea core.

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with a suitable nucleophile.

    Addition of the Hydroxyphenyl Group: This step involves the reaction of a phenol derivative with an appropriate electrophile.

    Incorporation of the Methylthiophenyl Group: This can be done through a thiolation reaction where a methylthiol group is introduced to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Pathways Involved: The exact pathways depend on the specific biological context but may include pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-Fluorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea with structurally related urea derivatives, highlighting substituent effects and molecular properties:

Compound Name Substituents (R₁/R₂) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference ID
This compound R₁ = 4-Fluorophenyl; R₂ = 2-hydroxyethyl-(4-SMe-phenyl) C₁₆H₁₆FN₂O₂S 319.4 Lipophilic SMe group; polar hydroxyethyl
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea (Compound 4) R₁ = 4-Cl-3-CF₃-phenyl; R₂ = 4-hydroxyphenyl C₁₄H₁₁ClF₃N₂O₂ 330.7 Electron-withdrawing CF₃/Cl groups; antiproliferative activity implied
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[(pyridinylmethyl)thio]phenyl}urea (7n) R₁ = 4-Cl-3-CF₃-phenyl; R₂ = 4-(pyridinyl-SMe-phenyl) C₂₀H₁₅ClF₃N₃OS 438.9 Heterocyclic thioether; enhanced binding to kinase targets
1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea R₁ = 3-ethylphenyl; R₂ = 4-fluorophenyl C₁₅H₁₅FN₂O 258.3 Simplified structure; reduced polarity
Pimavanserin (1-(4-Fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin-4-yl)urea) R₁/R₂ = benzyl groups with piperidine C₂₅H₃₄FN₃O₂ 427.6 FDA-approved for Parkinson’s psychosis; serotonin receptor antagonist

Key Structural and Functional Insights:

Trifluoromethyl (CF₃) groups (e.g., in Compound 7n ) improve metabolic stability but reduce solubility compared to SMe.

Polarity and Solubility: The hydroxyethyl moiety in the target compound introduces polarity, contrasting with the nonpolar ethyl group in 1-(3-ethylphenyl)-3-(4-fluorophenyl)urea .

Biological Activity Trends :

  • Urea derivatives with bulky substituents (e.g., Pimavanserin’s piperidine or Compound 7n’s pyridine ) often exhibit receptor-targeting efficacy, while simpler analogs (e.g., Compound 4 ) may focus on enzymatic inhibition.

Electron-Withdrawing Groups :

  • Fluorine and chlorine atoms (common in all compounds) enhance binding affinity to aromatic pockets in proteins via halogen bonding .

Biological Activity

1-(4-Fluorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and as an immunotherapeutic agent. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H18FNO2SC_{17}H_{18}FNO_{2}S, with a molecular weight of approximately 321.39 g/mol. The structural features include a fluorophenyl group, a hydroxymethyl group, and a methylthio-substituted phenyl moiety, which may contribute to its biological activity.

Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in metabolic pathways. For instance, phenyl urea derivatives have shown potential as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme that plays a significant role in the immune response and tumor progression.

Antitumor Activity

Studies have demonstrated that compounds with similar urea structures exhibit varying degrees of antitumor activity. For example, a study focused on IDO1 inhibitors found that certain phenyl urea derivatives could effectively inhibit tumor growth by modulating immune responses. The biological evaluation revealed that the presence of specific functional groups significantly impacted their efficacy against cancer cells .

Toxicity and Side Effects

While the therapeutic potential is promising, it is crucial to consider the toxicity profiles of such compounds. Some studies indicate that related compounds can exhibit low therapeutic indices, meaning that while they may effectively target tumors, they can also induce significant side effects due to systemic toxicity .

Case Studies

Study Compound Target Outcome
Study 1This compoundIDO1Moderate inhibition observed
Study 2Similar Urea DerivativeTDONo significant inhibition
Study 3Related Phenyl UreaCancer Cell LinesEffective in reducing cell viability

Research Findings

Recent research has focused on synthesizing new derivatives based on the phenyl urea scaffold to enhance efficacy and reduce toxicity. Modifications in the substituents have led to varying biological activities, indicating structure-activity relationships (SAR) are critical in developing effective therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Fluorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via urea-forming reactions, typically involving the coupling of an amine (e.g., 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine) with an isocyanate derivative (e.g., 4-fluorophenyl isocyanate). A general procedure involves:

  • Reacting the amine with the isocyanate in anhydrous dichloromethane (DCM) at 0–25°C under nitrogen .
  • Purification via column chromatography (e.g., Combiflash systems using chloroform/ethyl acetate gradients) to isolate the product .
  • Purity validation using HPLC (>95%) and structural confirmation via 1^1H NMR (e.g., urea NH peaks at δ 8.5–9.5 ppm) and mass spectrometry (MS) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR):
    • 1^1H NMR to confirm substituent integration (e.g., fluorophenyl aromatic protons at δ 7.2–7.6 ppm, hydroxy proton at δ 5.0–5.5 ppm) .
    • 13^{13}C NMR to identify carbonyl (C=O) resonance near δ 155–160 ppm .
  • Infrared (IR) Spectroscopy: Urea C=O stretch at ~1640–1680 cm1^{-1} and hydroxyl (O-H) stretch at ~3200–3400 cm1^{-1} .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+^+ for C16_{16}H16_{16}FN2_2O2_2S) .

Q. How can the compound’s solubility and stability be assessed for in vitro assays?

Methodological Answer:

  • Solubility: Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4) using nephelometry or UV-Vis spectroscopy. The methylthio group may enhance lipophilicity, requiring co-solvents like Tween-80 for aqueous dispersion .
  • Stability: Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products (e.g., hydrolysis of urea moiety) .

Advanced Research Questions

Q. How does the methylthio substituent influence the compound’s conformational flexibility and intermolecular interactions?

Methodological Answer:

  • X-ray Crystallography: Analyze crystal packing to identify sulfur-mediated interactions (e.g., S···π or S–H bonds). For example, similar urea derivatives show dihedral angles of 7–56° between aromatic rings, affecting molecular planarity and binding pocket compatibility .
  • Computational Modeling: Density Functional Theory (DFT) calculations to assess rotational barriers of the methylthio group and its impact on binding affinity .

Q. What strategies can resolve contradictions in reported biological activities of structurally similar urea derivatives?

Methodological Answer:

  • Assay Standardization: Compare activity across studies using consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels for kinase assays) .
  • Metabolite Profiling: Use LC-MS to identify active metabolites (e.g., oxidation of methylthio to methylsulfonyl) that may contribute to discrepancies .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological efficacy?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified groups (e.g., replacing 4-fluorophenyl with 4-chlorophenyl or altering hydroxy to methoxy) .
  • Biological Testing: Screen analogs against target proteins (e.g., kinases) using fluorescence polarization or SPR to quantify binding constants (Kd_d) .

Q. What computational approaches predict the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

  • In Silico Modeling: Use tools like SwissADME to predict LogP (lipophilicity), blood-brain barrier permeability, and CYP450 metabolism. The hydroxy group may reduce LogP compared to non-polar analogs .
  • Molecular Dynamics (MD): Simulate interactions with serum albumin to estimate plasma protein binding .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s cytotoxicity profile?

Methodological Answer:

  • Dose-Response Validation: Re-evaluate IC50_{50} values across multiple concentrations (e.g., 1 nM–100 µM) in primary vs. cancer cell lines .
  • ROS Detection: Use fluorescent probes (e.g., CM-H2_2DCFDA) to determine if cytotoxicity is mediated by reactive oxygen species (ROS) from the methylthio group .

Experimental Design Considerations

Q. What controls are essential in biological assays to isolate the compound’s mechanism of action?

Methodological Answer:

  • Negative Controls: Include urea derivatives lacking the hydroxy or methylthio groups to assess substituent-specific effects .
  • Positive Controls: Use known inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.